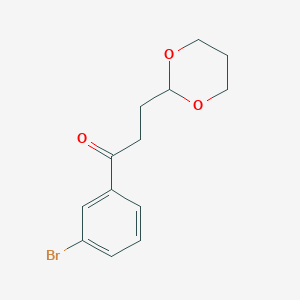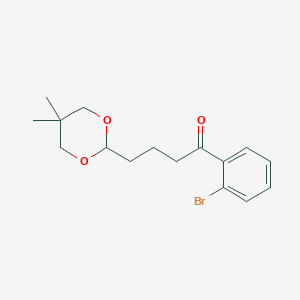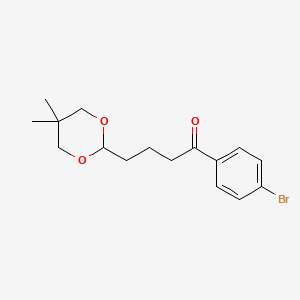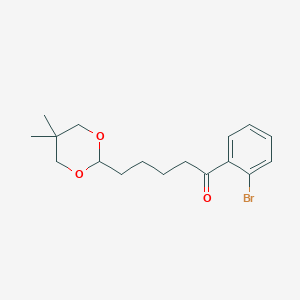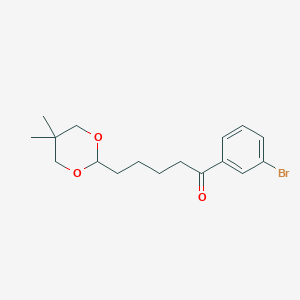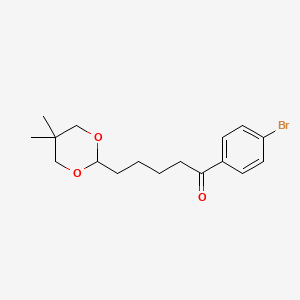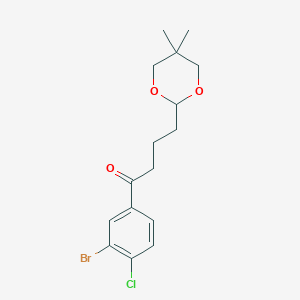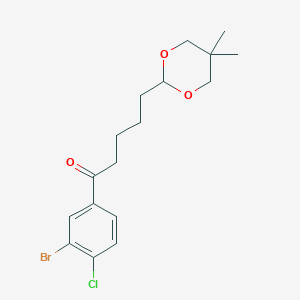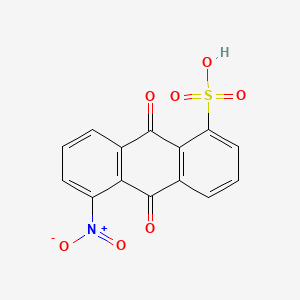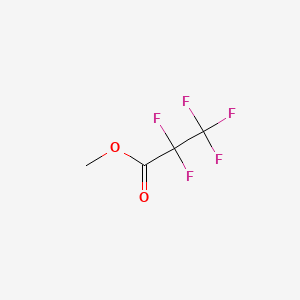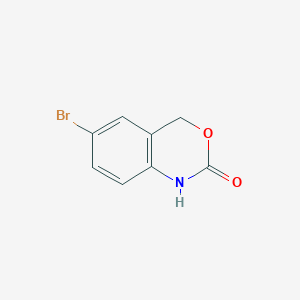
6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one
Descripción general
Descripción
6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one is a chemical compound with the molecular formula C8H6BrNO2 . It is a solid substance . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one can be represented by the SMILES string O=C1NC2=CC=C(Br)C=C2CO1 . The InChI code for this compound is 1S/C8H6BrNO2/c9-6-1-2-7-5(3-6)4-12-8(11)10-7/h1-3H,4H2,(H,10,11) .Physical And Chemical Properties Analysis
6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one is a solid substance . It has a molecular weight of 228.04 . The compound should be stored in a sealed container in a dry room .Aplicaciones Científicas De Investigación
- Application : “6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one” is a chemical compound that can be used in the synthesis of various other compounds .
- Method of Application : This compound is typically used in a laboratory setting, under controlled conditions. The exact method of application would depend on the specific synthesis process being used .
- Results : The outcomes of these synthesis processes would be the creation of new compounds, which could have a variety of uses in different fields .
- Application : A related compound, “N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide”, has been used as a catalyst in the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives .
- Method of Application : This involves a condensation reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) and various arylaldehydes .
- Results : The result of this process is the creation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives .
- Application : Some compounds related to “6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one” have shown antiproliferative activities against A549 cells .
- Method of Application : These compounds were likely tested in a laboratory setting, using standard cell culture and assay techniques .
- Results : Most of the target compounds exhibited remarkable antiproliferative activities against A549 cells .
Chemical Synthesis
Catalysis
Antiproliferative Activities
- Application : “6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one” can be used as a biochemical reagent .
- Method of Application : This compound can be used in various biochemical experiments. The exact method of application would depend on the specific experiment being conducted .
- Results : The outcomes of these experiments could vary widely, depending on the nature of the experiment .
- Application : A related compound, “N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide”, has been used as a catalyst in the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives .
- Method of Application : This involves a one-pot multi-component reaction (MCR) in water .
- Results : The result of this process is the creation of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives .
- Application : Some 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which are related to “6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one”, have shown various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and more .
- Method of Application : These compounds were likely tested in a laboratory setting, using standard cell culture and assay techniques .
- Results : The outcomes of these experiments could vary widely, depending on the nature of the experiment .
Biochemical Reagent
Catalyst in Multi-component Reaction
Pharmacological Activities
- Application : “6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one” can be used as an intermediate in the synthesis of various pharmaceutical compounds .
- Method of Application : This compound can be used in various chemical reactions to produce other compounds. The exact method of application would depend on the specific synthesis process being used .
- Results : The outcomes of these synthesis processes would be the creation of new pharmaceutical compounds, which could have a variety of uses in medicine .
- Application : “6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one” can be used in material science for the synthesis of new materials .
- Method of Application : This compound can be used in various material synthesis processes. The exact method of application would depend on the specific process being used .
- Results : The outcomes of these processes would be the creation of new materials, which could have a variety of uses in different fields .
- Application : “6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one” can be used as a biochemical reagent in life science research .
- Method of Application : This compound can be used in various biochemical experiments. The exact method of application would depend on the specific experiment being conducted .
- Results : The outcomes of these experiments could vary widely, depending on the nature of the experiment .
Pharmaceutical Intermediate
Material Science
Biochemical Research
Safety And Hazards
Propiedades
IUPAC Name |
6-bromo-1,4-dihydro-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-6-1-2-7-5(3-6)4-12-8(11)10-7/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTOTANBGDRSRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)NC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649792 | |
| Record name | 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
CAS RN |
1017783-09-3 | |
| Record name | 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

